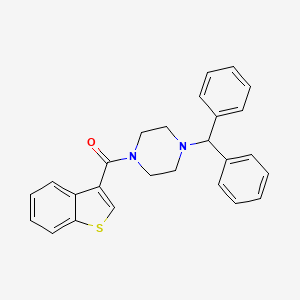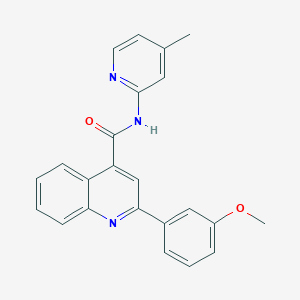![molecular formula C18H16N2O3S2 B3517584 N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3517584.png)
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
Descripción general
Descripción
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamides and thiophenes. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antibacterial properties. The structure of this compound includes a thiophene ring, which is a five-membered ring containing sulfur, and a sulfonamide group, which is known for its biological activity.
Métodos De Preparación
The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide intermediate.
Coupling with Thiophene-2-Carboxylic Acid: The sulfonamide intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position, using reagents such as bromine or iodine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is also studied for its potential use in treating bacterial infections resistant to conventional antibiotics.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide-based drugs and their interactions with bacterial enzymes.
Material Science: Thiophene derivatives are explored for their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The antibacterial activity of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is primarily due to its ability to inhibit bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria, leading to bacterial cell death.
Comparación Con Compuestos Similares
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can be compared with other sulfonamide and thiophene derivatives:
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine also inhibit bacterial folic acid synthesis but differ in their spectrum of activity and pharmacokinetic properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are used in various applications, including as intermediates in organic synthesis and as building blocks for more complex molecules.
Propiedades
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13-4-10-16(11-5-13)25(22,23)20-15-8-6-14(7-9-15)19-18(21)17-3-2-12-24-17/h2-12,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNJRSVWGIMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3517511.png)
![methyl 4-[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3517516.png)
![(3-Chloro-2-methylphenyl){[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B3517522.png)

![methyl (3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetate](/img/structure/B3517524.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3517527.png)
![2-[(5-bromo-1H-indol-3-yl)carbonothioyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3517535.png)

![N-[2-(4-morpholinyl)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3517548.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethoxy-1-naphthalenesulfonamide](/img/structure/B3517556.png)
![2-[[5-(benzylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B3517571.png)
![DIMETHYL 2-[(2,2-DIPHENYLACETYL)AMINO]TEREPHTHALATE](/img/structure/B3517577.png)


